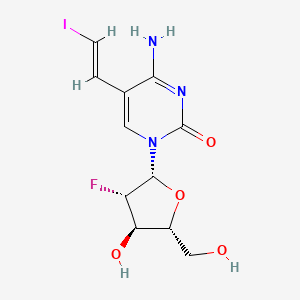
1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one is a chemical compound with the molecular formula C28H38O. It is known for its unique structure, which includes a phenanthrene core with hexyl and octanone substituents.
Métodos De Preparación
The synthesis of 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Hexyl Group: The hexyl group is introduced via alkylation reactions using hexyl halides and suitable catalysts.
Attachment of the Octanone Group: The final step involves the attachment of the octanone group through Friedel-Crafts acylation using octanoyl chloride and a Lewis acid catalyst.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context of its use.
Comparación Con Compuestos Similares
1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one can be compared with similar compounds such as:
- 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)hexan-1-one
- 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)decan-1-one
These compounds share a similar phenanthrene core but differ in the length of the alkyl chain attached to the octanone group.
Propiedades
Número CAS |
54547-81-8 |
|---|---|
Fórmula molecular |
C28H38O |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
1-(7-hexyl-9,10-dihydrophenanthren-2-yl)octan-1-one |
InChI |
InChI=1S/C28H38O/c1-3-5-7-9-11-13-28(29)25-17-19-27-24(21-25)16-15-23-20-22(14-18-26(23)27)12-10-8-6-4-2/h14,17-21H,3-13,15-16H2,1-2H3 |
Clave InChI |
REINEERFPNVNMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


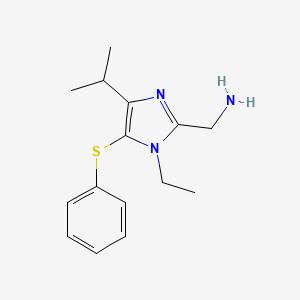
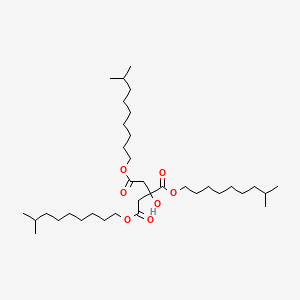
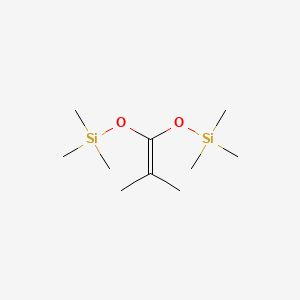
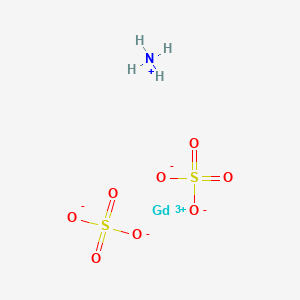
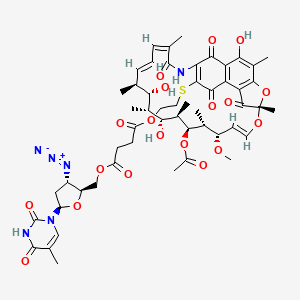
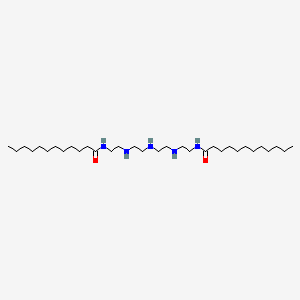
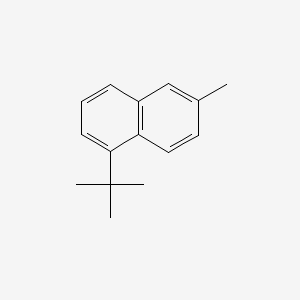
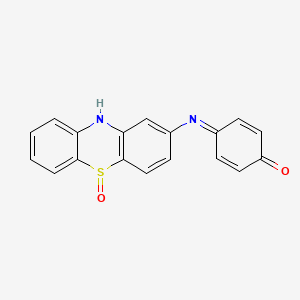
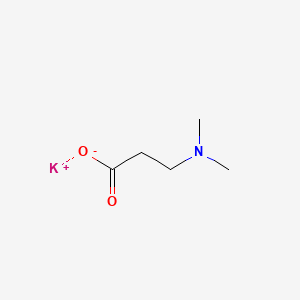
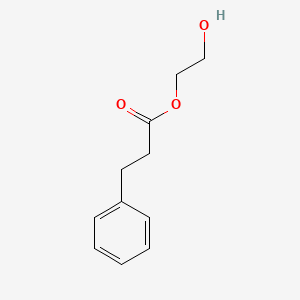

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

